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molecular formula C9H8O3 B1583207 6-Methoxyphthalide CAS No. 4741-63-3

6-Methoxyphthalide

Cat. No. B1583207
M. Wt: 164.16 g/mol
InChI Key: YEGQYRDJSUITQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633312B2

Procedure details

A mixture of 20 g (131 mmol) of 3-methoxybenzoic acid, 13 ml (160 mmol) of 37% strength formalin soln., 16 ml (162 mmol) of 37% strength HCl and 150 ml of 100% strength acetic acid is heated to 90° C., while stirring. After a clear solution has formed, the stirrer is switched off and the mixture is left at this temperature for 14 hours. The acetic acid is stripped off at 80° C. in vacuo, the residue is taken up in 150 ml of toluene and the mixture is concentrated to 80 ml. The 80° C. hot solution is washed with 40 ml portions of 20% strength Na2SO4 solution until the pH of the aqueous solution is alkaline, and is then washed with 40 ml of H2O. After addition of 6 ml of morpholine, the organic phase is stirred at 80° C. for 2 h and then washed with 50 ml portions of 10% strength H2SO4 until the aqueous phase is acidic, and twice with 50 ml of H2O each time. For crystallization of the product, the mixture is concentrated to 50 ml, a seed crystal is added if necessary, and the mixture is stirred until it has cooled to room temperature. The product is obtained by filtering off in the form of white crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].C=O.Cl.[C:15](O)(=O)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9]([CH2:15][O:7][C:6]2=[O:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a clear solution has formed
CUSTOM
Type
CUSTOM
Details
is stripped off at 80° C. in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to 80 ml
WASH
Type
WASH
Details
The 80° C. hot solution is washed with 40 ml portions of 20% strength Na2SO4 solution until the pH of the aqueous solution
WASH
Type
WASH
Details
is then washed with 40 ml of H2O
ADDITION
Type
ADDITION
Details
After addition of 6 ml of morpholine
STIRRING
Type
STIRRING
Details
the organic phase is stirred at 80° C. for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with 50 ml portions of 10% strength H2SO4 until the aqueous phase
CUSTOM
Type
CUSTOM
Details
For crystallization of the product
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to 50 ml
ADDITION
Type
ADDITION
Details
a seed crystal is added if necessary, and the mixture
STIRRING
Type
STIRRING
Details
is stirred until it
CUSTOM
Type
CUSTOM
Details
The product is obtained
FILTRATION
Type
FILTRATION
Details
by filtering off in the form of white crystals

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
COC1=CC=C2COC(=O)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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